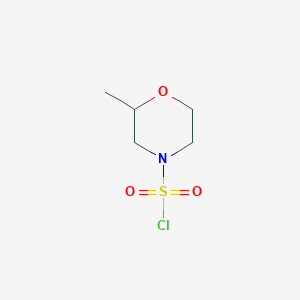

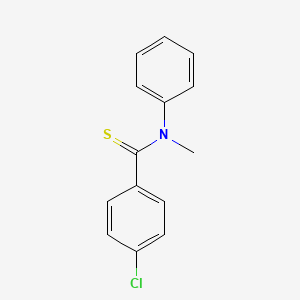

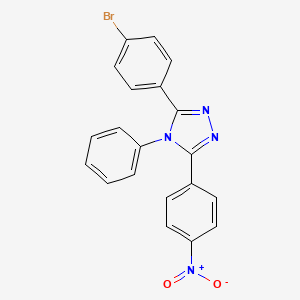

![molecular formula C15H17NO2 B3371097 N-[(3,5-dimethoxyphenyl)methyl]aniline CAS No. 625407-59-2](/img/structure/B3371097.png)

N-[(3,5-dimethoxyphenyl)methyl]aniline

Vue d'ensemble

Description

“N-[(3,5-dimethoxyphenyl)methyl]aniline”, also known as DMPEA, is a compound belonging to the phenethylamine class of psychoactive substances1. It has a molecular formula of C15H17NO2231.

Synthesis Analysis

The synthesis of a similar compound, N-(3,5-dimethoxyphenyl)acridin-9-amine, was achieved through the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline4. However, the specific synthesis process for “N-[(3,5-dimethoxyphenyl)methyl]aniline” is not explicitly mentioned in the retrieved sources.

Molecular Structure Analysis

The molecular weight of “N-[(3,5-dimethoxyphenyl)methyl]aniline” is approximately 243.3 g/mol1. The specific structure details are not provided in the retrieved sources.

Chemical Reactions Analysis

The specific chemical reactions involving “N-[(3,5-dimethoxyphenyl)methyl]aniline” are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3,5-dimethoxyphenyl)methyl]aniline” are not detailed in the retrieved sources.Applications De Recherche Scientifique

Chemical Modification and Polymer Applications

N-[(3,5-dimethoxyphenyl)methyl]aniline, due to its structural properties, finds applications in the field of chemical modification and the development of polymers. Research highlights the potential of derivatives of aniline, such as xylan esters and aniline derivatives, in creating biopolymer ethers and esters with specific properties. These properties can vary based on functional groups, substitution degrees, and patterns, influencing the material's application in various industries. For example, xylan derivatives, through chemical modifications, can lead to the development of new materials with applications in drug delivery, paper strength additives, and antimicrobial agents. The chemical reactivity of aniline derivatives allows for the synthesis of novel compounds with tailored functionalities for specific industrial applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Impact and Degradation

Research on aniline and its derivatives also extends to their environmental impact and degradation pathways. Studies on genotoxic activities of aniline and its metabolites shed light on their interaction with the environment and living organisms. The focus is on understanding how these compounds, through their presence in the environment, could potentially lead to carcinogenic effects in specific tissues or contribute to chronic health conditions. Such insights are crucial for assessing the environmental safety of chemical compounds and for developing strategies to mitigate their harmful effects. The degradation pathways of these compounds are of particular interest, as they inform pollution control and remediation efforts (Bomhard & Herbold, 2005).

Synthetic Applications and Functionalized Compounds

The synthetic versatility of N-[(3,5-dimethoxyphenyl)methyl]aniline allows for its use in creating functionalized compounds. The ability to use carbon dioxide as a C1 feedstock in organic synthesis opens new avenues for developing value-added chemicals from economical, non-toxic, and abundant resources. The cyclization of aniline derivatives with CO2 to produce functionalized azoles is a notable example, demonstrating the compound's role in innovative synthetic methodologies. This approach not only highlights the synthetic utility of aniline derivatives but also emphasizes their potential in creating biologically active azole derivatives, further expanding their application scope in pharmaceutical and agrochemical industries (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).

Safety And Hazards

The safety and hazards associated with “N-[(3,5-dimethoxyphenyl)methyl]aniline” are not explicitly mentioned in the retrieved sources.

Orientations Futures

The future directions for the research and application of “N-[(3,5-dimethoxyphenyl)methyl]aniline” are not detailed in the retrieved sources.

Please note that this analysis is based on the information available in the retrieved sources and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be necessary.

Propriétés

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDMYZJLMDIQNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CNC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,5-dimethoxyphenyl)methyl]aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)

![1-[4-(Chloromethyl)phenoxymethyl]-4-fluorobenzene](/img/structure/B3371041.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride](/img/structure/B3371076.png)

![4-[(Pyridin-4-ylamino)methyl]benzoic acid](/img/structure/B3371109.png)